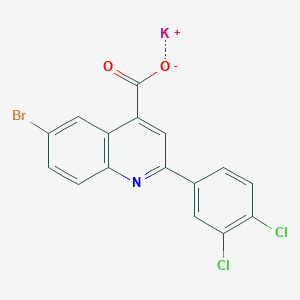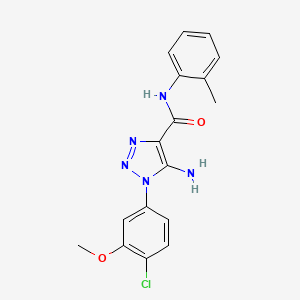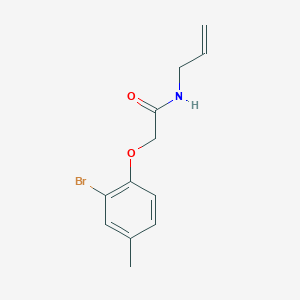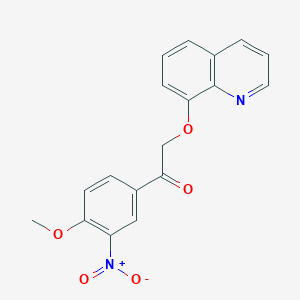
1-(4-butoxybenzyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-butoxybenzyl)-4-methylpiperazine, also known as BMBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has shown promise in various fields of study, including neuroscience, pharmacology, and drug discovery. In
科学研究应用
1-(4-butoxybenzyl)-4-methylpiperazine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is neuroscience, where 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to act as a potent and selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, making it an attractive target for the development of new antidepressant and anxiolytic drugs.
In addition to its potential applications in neuroscience, 1-(4-butoxybenzyl)-4-methylpiperazine has also been studied for its potential use in drug discovery and development. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
作用机制
The mechanism of action of 1-(4-butoxybenzyl)-4-methylpiperazine is complex and involves the modulation of various neurotransmitter systems. One of the primary targets of 1-(4-butoxybenzyl)-4-methylpiperazine is the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-butoxybenzyl)-4-methylpiperazine acts as a selective antagonist of this receptor, blocking its activity and leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels has been shown to have antidepressant and anxiolytic effects.
In addition to its effects on the 5-HT1A receptor, 1-(4-butoxybenzyl)-4-methylpiperazine has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which could have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-butoxybenzyl)-4-methylpiperazine are complex and depend on the specific target of the compound. In general, 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to have antidepressant and anxiolytic effects, as well as potential applications in the treatment of Alzheimer's disease and other neurological disorders.
实验室实验的优点和局限性
One of the primary advantages of using 1-(4-butoxybenzyl)-4-methylpiperazine in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for its target receptors and enzymes, making it an attractive tool for studying various biochemical and physiological processes.
However, there are also limitations to using 1-(4-butoxybenzyl)-4-methylpiperazine in lab experiments. One of the primary limitations is the potential for off-target effects, as 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to interact with various other receptors and enzymes. Additionally, the synthesis of 1-(4-butoxybenzyl)-4-methylpiperazine can be challenging and requires specialized equipment and expertise.
未来方向
There are many potential future directions for research on 1-(4-butoxybenzyl)-4-methylpiperazine. One area of study could be the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognition.
Another potential area of study could be the development of new antidepressant and anxiolytic drugs. 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
Overall, 1-(4-butoxybenzyl)-4-methylpiperazine is a compound with many potential applications in scientific research. Its potency and selectivity make it an attractive tool for studying various biochemical and physiological processes, and its potential for the development of new drugs makes it an exciting area of study for the future.
合成方法
The synthesis of 1-(4-butoxybenzyl)-4-methylpiperazine involves the reaction of 1-(4-bromobutoxy)benzene with 4-methylpiperazine in the presence of a palladium catalyst. This reaction leads to the formation of 1-(4-butoxybenzyl)-4-methylpiperazine as a white crystalline solid with a melting point of 83-85°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
属性
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-4-13-19-16-7-5-15(6-8-16)14-18-11-9-17(2)10-12-18/h5-8H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWBJAHBXSRIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422453 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B4897763.png)



![1-cyclopentyl-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4897792.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine](/img/structure/B4897800.png)
![10-(4-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4897814.png)


![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)
![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)
![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)